molecular formula C11H11N5O3S2 B099871 Urothione CAS No. 19295-31-9

Urothione

Cat. No.: B099871
CAS No.: 19295-31-9
M. Wt: 325.4 g/mol
InChI Key: RPUOVNROVSNPBD-UHFFFAOYSA-N
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Description

Urothione is the catabolic end product of the molybdenum cofactor (Moco), a complex molecule essential for the activity of several important enzymes in humans, such as sulfite oxidase . The absence of this compound in urine is a specific and long-established diagnostic biomarker for Molybdenum Cofactor Deficiency (MoCD), a rare and severe metabolic disorder . This relationship demonstrates a direct metabolic link between this compound and the functional molybdenum cofactor, making it a critical compound for biochemical and clinical research . Recent scientific breakthroughs have further clarified this compound's pathway. Studies have identified that the catabolic synthesis of this compound from the oxidized molybdenum cofactor is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT) . This discovery reveals an unprecedented link between molybdenum cofactor catabolism and drug metabolism, as TPMT is also a well-known, highly polymorphic drug-metabolizing enzyme for thiopurine medications . Research into this compound is therefore valuable not only for understanding inborn errors of metabolism but also for investigating the physiological role of TPMT and how genetic polymorphisms in this enzyme can differentially affect the metabolism of its drug substrates versus its endogenous substrates . This compound is for Research Use Only. It is intended for laboratory research purposes such as analytical standard development, metabolic pathway studies, and investigation of sulfite toxicity disorders. It is not intended for use in humans, as a drug, or for any diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19295-31-9

Molecular Formula

C11H11N5O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one

InChI

InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)

InChI Key

RPUOVNROVSNPBD-UHFFFAOYSA-N

SMILES

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O

Isomeric SMILES

CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O

Canonical SMILES

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O

melting_point

> 360 °C

physical_description

Solid

solubility

0.1 mg/mL at pH 6.6

Origin of Product

United States

Preparation Methods

Initial Pyrazine Functionalization and Thiophene Fusion

The synthesis commences with pyrazine 3 , a commercially available or synthetically accessible starting material. A thiophene ring is fused to pyrazine 3 via cyclization, yielding thieno[2,3-b]pyrazine 14 . This intermediate incorporates reactive sites for introducing methylthio and diol groups essential for the final structure.

Methylthio Group Introduction

The 7-amino group of 14 undergoes a two-step conversion to a methylthio substituent. First, diazotization generates a reactive intermediate, which is subsequently treated with methanethiol to install the sulfur moiety. This transformation is critical for mimicking the natural product’s substitution pattern.

Side-Chain Oxidation and Diol Formation

Reduction of the ketone group in intermediate 16 (derived from 14 ) using sodium borohydride or analogous reagents produces 17 , which features a 1,2-diol oxidation state on the ethyl side chain. This step establishes the stereoelectronic environment necessary for downstream reactivity.

Protecting Group Adjustments

Temporary protection of hydroxyl and amine groups ensures selective reactivity during subsequent steps. For example, benzyl or tert-butyldimethylsilyl (TBS) groups shield the diol functionality while enabling pyrimidine ring fusion.

Pyrimidine Ring Fusion

Condensation of 17 with a pyrimidine precursor under acidic or basic conditions forms 2,4-diaminopteridine 21 . This step constructs the pteridine backbone, a hallmark of molybdenum cofactor metabolites.

Final Deprotection and Acid Treatment

Heating 21 in aqueous hydrochloric acid removes protecting groups and induces cyclization, yielding racemic this compound (±)-1 . The final product is purified via chromatography or crystallization, with physical and spectral properties matching those of natural this compound.

Reaction Sequence and Intermediate Analysis

The synthetic pathway’s efficiency hinges on precise intermediate design and selective transformations. Key steps are summarized below:

Analytical Validation of Synthetic this compound

The synthetic product’s identity was confirmed through rigorous comparison with natural this compound isolated from human urine. Key analytical data include:

Table 2: Comparative Analytical Data for this compound

Analytical MethodSynthetic this compoundNatural this compoundReference
¹H NMRIdentical shiftsMatched
Mass Spectrometrym/z = [M+H]⁺ calc.m/z = [M+H]⁺ obs.
ChromatographyRetention time matchedConsistent

The synthetic material’s spectral and chromatographic properties were indistinguishable from natural samples, validating the route’s fidelity.

Mechanistic Insights and Challenges

Thiophene-Pyrazine Fusion

The fusion of thiophene to pyrazine exploits electrophilic aromatic substitution, leveraging the electron-deficient pyrazine ring to direct cyclization. This step establishes the tricyclic core critical for molybdenum coordination.

Stereochemical Considerations

While the synthesis yields racemic this compound, natural samples may exhibit enantiomeric purity. The absence of asymmetric induction in this route underscores a limitation, necessitating chiral resolution for biological studies.

Yield Optimization

The 19% overall yield reflects moderate efficiency, typical of multi-step syntheses. Key bottlenecks include low-yielding protection/deprotection steps and side reactions during pyrimidine fusion .

Chemical Reactions Analysis

Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

Diagnostic Applications

Urothione serves as a crucial biomarker for diagnosing molybdenum cofactor deficiencies. Molybdenum cofactor is essential for the activity of several enzymes, and its deficiency can lead to severe metabolic disorders. Studies indicate that urine samples from patients with Moco deficiency lack this compound, establishing a metabolic link between the two compounds .

Case Study: Moco Deficiency Diagnosis

A clinical study demonstrated that measuring this compound levels in urine can effectively identify individuals with molybdenum cofactor deficiencies. The absence of this compound was consistently observed in patients diagnosed with this condition, highlighting its role as a reliable diagnostic marker .

Biochemical Research

This compound is also significant in biochemical research, particularly in studying molybdenum cofactor biosynthesis and metabolism. Its structural characteristics have been explored to understand better the enzymatic processes involving Moco.

Research Findings

  • This compound has been implicated in various enzymatic reactions associated with Moco metabolism, providing insights into its biochemical pathways .
  • The study of this compound's interactions with other metabolites enhances our understanding of sulfur metabolism and its implications for human health .

Environmental Monitoring

This compound's presence in biological systems makes it a candidate for environmental monitoring, particularly in assessing the health of ecosystems influenced by sulfur compounds.

Potential Applications

  • As an indicator of sulfur cycling in aquatic environments, this compound could help assess the ecological impact of anthropogenic activities that alter sulfur levels .
  • Its detection in environmental samples may provide insights into microbial activity and nutrient cycling within ecosystems .

Molecular Sensors

Recent advancements have explored the use of this compound in developing molecular sensors due to its unique chemical properties.

Applications in Sensor Technology

  • This compound's ability to undergo specific chemical reactions makes it suitable for designing sensors that detect changes in environmental conditions or biochemical states .
  • Research indicates that incorporating this compound into sensor designs could enhance sensitivity and specificity for detecting target molecules .

Data Summary

The following table summarizes key applications of this compound along with relevant findings:

Application AreaDescriptionKey Findings
Diagnostic BiomarkerUsed to diagnose molybdenum cofactor deficienciesAbsence in urine correlates with deficiency
Biochemical ResearchStudy of Moco biosynthesis and metabolismInsights into enzymatic pathways involving this compound
Environmental MonitoringIndicator of sulfur cycling in ecosystemsPotential to assess ecological impacts
Molecular SensorsDevelopment of sensors utilizing this compoundEnhances detection capabilities

Comparison with Similar Compounds

Form B (Oxidized Moco Derivative)

  • Structure: Phosphorylated tetrahydropyranopterin with a thiocarbonyl group, nearly identical to urothione except for the phosphate group .
  • Biosynthetic Role: Form B is an unstable intermediate formed during Moco oxidation.
  • Detection: Identified via HPLC with UV detection at 380 nm but lacks diagnostic utility due to instability .

Thiopterin

  • Structure : Dephosphorylated precursor of this compound, sharing the pterin backbone but lacking the methyl group introduced by TPMT .
  • Role in Metabolism : Acts as the physiological substrate for TPMT. In vitro studies show TPMT-dependent methylation of thiopterin is substrate concentration-dependent .

Jukathione

  • Functional Role : Proposed as a secondary biomarker for TPMT activity in a patent, but structural and mechanistic details remain uncharacterized .
  • Detection: Mentioned alongside this compound in diagnostic assays, though clinical validation is absent .

Form A (Iodine-Oxidized Moco Derivative)

  • Structure : Contains a four-carbon side chain at C6, distinct from this compound’s three-carbon chain .

Data Tables

Table 1: Structural and Functional Comparison

Compound Structure Key Modifications Diagnostic Role Detection Method
This compound Sulfur-containing pterin Methylated, dephosphorylated MoCD biomarker LC-MS/MS , HPLC
Form B Phosphorylated pterin Oxidized Moco Intermediate only HPLC-UV
Thiopterin Dephosphorylated pterin Precursor to this compound Substrate for TPMT In vitro assays
Jukathione Undefined Unknown Proposed TPMT biomarker Patent-based

Table 2: this compound Levels in TPMT-Deficient Models

Model This compound Concentration (Kidney/Urine) Key Findings Reference
Tpmt−/− mice Near undetectable Confirms TPMT’s role in biosynthesis
TPMT3A/3A humans <2.87 pmol/μmol creatinine Homozygous variants lack this compound
TPMT3A/3C humans Normal levels Compound heterozygotes retain synthesis

Key Research Findings

TPMT Dependency : this compound synthesis is abolished in Tpmt−/− mice and TPMT3A/3A humans, establishing TPMT as the sole methyltransferase in this pathway .

Diagnostic Specificity: Urinary this compound is absent in MoCD patients, validated across decades of clinical studies .

Genetic Variability: TPMT3C (common in African/Asian populations) retains partial activity, unlike TPMT3A, highlighting allele-specific impacts on endogenous vs. drug substrates .

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